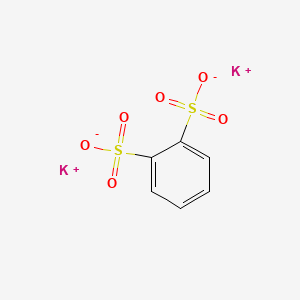

Potassium benzene-1,2-disulfonate

Description

Contextualization within Arenesulfonic Acid Chemistry and its Ortho-Substituted Isomers

Arenesulfonic acids, a class of organosulfur compounds characterized by a sulfonic acid group attached to an aryl group, have long been fundamental in organic chemistry. thieme-connect.dethieme-connect.de They are strong acids, comparable to sulfuric acid, and their derivatives are crucial intermediates in the synthesis of dyes and detergents. thieme-connect.dethieme-connect.de The position of the sulfonate groups on the benzene (B151609) ring significantly influences the molecule's properties and reactivity.

Potassium benzene-1,2-disulfonate is the dipotassium (B57713) salt of benzene-1,2-disulfonic acid, meaning it has two sulfonate groups positioned adjacent to each other on the benzene ring (the ortho position). This specific arrangement distinguishes it from its meta- and para-isomers. The synthesis of arenesulfonic acids is typically achieved through electrophilic aromatic substitution, with sulfur trioxide being a common sulfonating agent. wikipedia.org However, controlling the regioselectivity to obtain specific isomers, particularly the ortho-isomer, can be challenging. cdnsciencepub.comnih.gov The isomerization of arenesulfonic acids is an intermolecular process that proceeds via desulfonation and subsequent resulfonation. cdnsciencepub.com

Fundamental Significance of the Benzene-1,2-disulfonate Moiety in Advanced Materials and Synthetic Strategies

The benzene-1,2-disulfonate moiety is proving to be a valuable component in the design and synthesis of advanced materials. Its two negatively charged sulfonate groups can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs).

Recent research has demonstrated the use of this compound in the synthesis of novel 2D and 3D polymeric networks. researcher.liferesearchgate.netdocumentsdelivered.com For instance, solid-state metathesis reactions between bismuth nitrate (B79036) pentahydrate and this compound have yielded complex structures containing polynuclear bismuth oxido/hydroxido clusters. researcher.liferesearchgate.netdocumentsdelivered.com These materials are of interest for their potential applications in areas such as catalysis and photocatalysis.

In the realm of synthetic strategies, this compound has been utilized as a crosslinking reagent in the gas-phase study of protein structures. chemrxiv.orgnih.gov The two sulfonate groups can form electrostatic adducts with accessible, positively charged amino acid residues on a protein, providing distance restraints that aid in the characterization of the protein's three-dimensional structure. chemrxiv.orgnih.gov Furthermore, it can be used as a starting material for the synthesis of other functionalized aromatic compounds, such as potassium 1-phenolate-4-disulfonate through reaction with potassium hydroxide. chemicalbook.comlookchem.com

Evolution of Research Perspectives and Current Trajectories for this compound Systems

Historically, research on arenesulfonic acids was heavily focused on their role as intermediates in the dye and detergent industries. thieme-connect.dethieme-connect.de However, the unique properties of specific isomers like this compound have opened up new avenues of investigation.

Current research is increasingly exploring the application of this compound in materials science and supramolecular chemistry. The ability of the benzene-1,2-disulfonate ligand to bridge metal centers and form extended structures is a key area of interest. researcher.liferesearchgate.netdocumentsdelivered.com The resulting coordination polymers are being investigated for their structural diversity and potential functional properties.

Another emerging application is in the field of electrochemical supercapacitors. Anionic dopants play a crucial role in the performance of conducting polymers like polypyrrole (PPy), and this compound has been investigated as one such dopant to understand its effect on the physical and electrochemical characteristics of PPy-based electrodes. mcmaster.ca The trend towards the functionalization of nanomaterials, such as graphene and carbon nanotubes, with various organic molecules to enhance their properties for specific applications is a significant direction in current materials research. mdpi.comresearchgate.netmdpi.compnu.edu.uaresearchgate.net While direct functionalization with this compound is not explicitly detailed in the provided results, the broader context of functionalizing nanomaterials for applications in sensors, catalysis, and energy storage suggests potential future research directions for this compound.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | dipotassium;benzene-1,2-disulfonate | |

| CAS Number | 5710-54-3 | chem960.comechemi.com |

| Molecular Formula | C₆H₄K₂O₆S₂ | echemi.com |

| Molecular Weight | 314.42 g/mol | echemi.com |

| Appearance | Powder | chemicalbook.com |

| Melting Point | ≥300 °C | chemicalbook.comchemicalbook.comaablocks.com |

| Storage | 2-8°C, sealed, away from moisture | chemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;benzene-1,2-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUERIJJOLNKVMO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4K2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5710-54-3 | |

| Record name | Dipotassium o-benzenedisulphonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for Benzene 1,2 Disulfonic Acid and Its Dipotassium Salt Analogues

Methodologies for ortho-Benzenedisulfonic Acid Precursors

The creation of benzene-1,2-disulfonic acid, the direct precursor to the potassium salt, can be achieved through several distinct chemical pathways. nih.gov These routes often begin with substituted benzene (B151609) derivatives that are strategically modified to introduce the two sulfonate groups in the ortho position.

A prominent method for synthesizing 1,2-disulfonic acids involves the diazotization of aromatic aminosulfonic acids. rsc.org This process is particularly valuable when direct sulfonation is challenging or leads to undesired isomers. The reaction sequence typically starts with an ortho-substituted aminosulfonic acid, such as ortho-anilic acid (2-aminobenzenesulfonic acid).

The key steps are:

Diazotization: The primary aromatic amine group of the aminosulfonic acid is converted into a diazonium salt using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures.

Sulfonation/Substitution: The resulting aryldiazonium salt is then treated with sulfur dioxide (SO₂) in the presence of a catalyst, such as copper(I) chloride. chemicalbook.com This step replaces the diazonium group with a sulfonic acid group, yielding the target benzene-1,2-disulfonic acid. This specific reaction has been reported to produce benzene-1,2-disulfonic acid from orthoanilic acid with a 68% yield. chemicalbook.com A similar approach has been successfully applied to produce 4-methyl-1,2-benzenedisulfonic acid from 2-amino-5-methyl-benzenesulfonic acid. rsc.org

Table 1: Key Features of Diazotization-Mediated Synthesis

| Feature | Description |

| Starting Material | Aromatic aminosulfonic acids (e.g., ortho-anilic acid) |

| Key Reagents | Sodium nitrite (NaNO₂), Mineral Acid (e.g., HCl), Sulfur Dioxide (SO₂) |

| Catalyst | Copper(I) chloride (CuCl) |

| Primary Intermediate | Aryldiazonium salt |

| Advantage | Good regiochemical control for ortho-substitution |

Introducing sulfonate functionality via nucleophilic aromatic substitution (SNAr) is another viable, though more specialized, strategy. This pathway is most effective when the benzene ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. libretexts.org

The general mechanism involves two steps:

Addition: A nucleophile, such as the sulfite ion (SO₃²⁻), attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups helps to stabilize this intermediate by delocalizing the negative charge. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in the introduction of the sulfonic acid group. libretexts.org

For example, aromatic halogen compounds can react with sulfites to form sulfonic acids, a reaction that is often catalyzed by copper ions. chemicalbook.com This approach is particularly effective for compounds like 1-chloro-2,4-dinitrobenzene, where the nitro groups strongly activate the ring for nucleophilic attack. chemicalbook.com While less common for the direct synthesis of benzene-1,2-disulfonic acid from a simple starting material, it remains an important mechanistic principle for creating substituted arylsulfonic acids.

The controlled oxidation of existing sulfur-containing functional groups on a benzene ring provides a direct route to forming a sulfonic acid. This method is advantageous when a precursor with a sulfur group in a lower oxidation state, such as a thiol (-SH) or a disulfide (-S-S-), is readily available.

Common oxidizing agents for converting thiophenols and diaryl disulfides into sulfonic acids include chlorine solutions, potassium permanganate, and nitric acid. chemicalbook.comgoogle.com The general transformation for a thiol to a sulfonic acid can be represented as:

Ar-SH + [O] → Ar-SO₃H

This strategy allows for the synthesis of disulfonic acids if a dithiol precursor is used. The oxidation process must be carefully controlled to ensure the complete conversion to the sulfonic acid without causing unwanted side reactions or degradation of the aromatic ring.

Strategic Synthesis of Potassium Benzene-1,2-disulfonate

Once benzene-1,2-disulfonic acid has been synthesized, it is converted into its dipotassium (B57713) salt through a straightforward acid-base reaction. Further derivatization is possible by leveraging the reactivity of the sulfonate groups.

The preparation of this compound is achieved by neutralizing the precursor, benzene-1,2-disulfonic acid, with a suitable potassium base.

Reaction Protocol: Benzene-1,2-disulfonic acid is dissolved in an appropriate solvent, typically water. A stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is added portion-wise to the acidic solution. The reaction is an acid-base neutralization:

C₆H₄(SO₃H)₂ + 2 KOH → C₆H₄(SO₃K)₂ + 2 H₂O

Optimization:

pH Control: The reaction progress can be monitored by measuring the pH of the solution. The addition of the base is continued until a neutral pH is achieved, indicating complete neutralization of both sulfonic acid groups.

Stoichiometry: Precise control over the molar equivalents of the base is crucial. Using exactly two equivalents of a monobasic potassium source (like KOH) ensures the formation of the dipotassium salt without introducing excess base, which would complicate purification.

Isolation: The resulting this compound salt is typically isolated by evaporating the solvent. The crude product can be further purified by recrystallization to obtain a fine powder. sigmaaldrich.com

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₄K₂O₆S₂ |

| Molecular Weight | 314.42 g/mol |

| CAS Number | 5710-54-3 |

| Appearance | Powder |

| Melting Point | ≥300 °C |

| Synonym | Benzene-1,2-disulfonic acid dipotassium salt |

Source: Sigma-Aldrich sigmaaldrich.com

This compound can serve as a starting material for the synthesis of various derivatives. The sulfonate groups can be converted into more reactive functional groups, such as sulfonyl chlorides, which are versatile intermediates.

Conversion to Sulfonyl Chlorides: The dipotassium salt can be reacted with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonate groups into sulfonyl chloride (-SO₂Cl) groups. However, the presence of two bulky sulfonyl chloride groups in adjacent positions can present synthetic challenges. rsc.org

Synthesis of Disulfonimides: The resulting benzene-1,2-disulfonyl chloride can then be reacted with amines to form disulfonimides. For instance, reacting the disulfonyl chloride of a methylated analogue with p-toluidine has been shown to produce 4-methyl-N-(p-methyl)-benzene-1,2-disulfonimide in good yields. rsc.org

Direct Functionalization: In some cases, the salt can undergo direct reaction. For example, this compound can be used to synthesize potassium 1-phenolate-4-sulfonate by reacting it with potassium hydroxide under specific conditions. sigmaaldrich.com

These selective reactions open pathways to a variety of complex molecules, including monomers for specialty polymers and compounds with potential biological activity. rsc.orgnih.gov

Solid-State Synthetic Routes Utilizing this compound

The exploration of solid-state synthesis methodologies offers a solvent-free and often more environmentally benign alternative to traditional solution-based reactions. In the realm of coordination chemistry, solid-state metathesis (SSM) has emerged as a powerful technique for the synthesis of complex inorganic-organic hybrid materials. A notable application of this strategy involves the use of this compound as a key building block in the construction of multidimensional coordination polymers.

Solid-State Metathesis for the Synthesis of a 2D Bismuth-Sulfonate Coordination Network

Recent research has demonstrated the successful synthesis of a two-dimensional (2D) coordination network through the solid-state metathesis reaction of bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) with this compound (C₆H₄K₂O₆S₂). acs.org This low-temperature, solventless approach yields a polymeric network of sulfonato-encapsulated polynuclear bismuth oxido/hydroxido clusters. acs.org

The reaction proceeds by grinding the solid reactants together, initiating a metathesis reaction that leads to the formation of the extended 2D structure. The resulting coordination polymer has the chemical formula {[Bi₆O₄(OH)₄(1,2-BDS)₂(NO₃)₂·4H₂O]·11H₂O}∞, where "1,2-BDS" represents the benzene-1,2-disulfonate dianion. acs.org

Table 1: Reaction Parameters for the Solid-State Synthesis of the 2D Bismuth-Sulfonate Coordination Network

| Parameter | Value |

| Reactant 1 | Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) |

| Reactant 2 | This compound (C₆H₄K₂O₆S₂) |

| Reaction Type | Solid-State Metathesis (Grinding) |

| Temperature | Ambient |

| Product | {[Bi₆O₄(OH)₄(C₆H₄O₆S₂)₂(NO₃)₂·4H₂O]·11H₂O}∞ |

Detailed Research Findings:

The structure of the resulting 2D coordination polymer is characterized by hexanuclear bismuth oxido/hydroxido clusters, {Bi₆O₄(OH)₄}⁶⁺, which act as nodes. These clusters are interconnected by the benzene-1,2-disulfonate ligands, which bridge the bismuth centers, creating the two-dimensional network. The nitrate ions and water molecules are also incorporated into the structure, with some being coordinated to the bismuth centers and others residing in the interstitial spaces.

Table 2: Selected Crystallographic Data for {[Bi₆O₄(OH)₄(C₆H₄O₆S₂)₂(NO₃)₂·4H₂O]·11H₂O}∞

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.835(3) |

| b (Å) | 12.079(3) |

| c (Å) | 12.356(3) |

| α (°) | 111.08(3) |

| β (°) | 96.58(3) |

| γ (°) | 104.28(3) |

| Volume (ų) | 1400.9(6) |

| Z | 1 |

The solid-state synthesis route provides a direct and efficient method for accessing this complex coordination polymer, avoiding the need for solvents and potentially simplifying the purification process. The characterization of the product confirms the formation of a well-defined crystalline material with a complex and extended structure.

Coordination Chemistry and Supramolecular Architectures of Benzene 1,2 Disulfonate Ligands

Geometric and Electronic Aspects of Benzene-1,2-disulfonate as a Ligand.ebi.ac.ukebi.ac.uk

The utility of benzene-1,2-disulfonate as a ligand stems from the geometric and electronic properties endowed by its two sulfonate (-SO₃⁻) groups positioned on adjacent carbons of a benzene (B151609) ring. ebi.ac.ukebi.ac.uk Each sulfonate group features a sulfur atom bonded to three oxygen atoms, carrying a negative charge that is delocalized among them. This arrangement provides multiple potential donor sites for coordination to metal cations. The rigid phenyl linker between the two sulfonate groups ensures a well-defined spatial separation and orientation, making it a predictable component in the design of coordination architectures.

Delineation of Coordination Modes (e.g., Bidentate, Bridging).ebi.ac.ukebi.ac.uk

The benzene-1,2-disulfonate ligand can adopt several coordination modes, primarily dictated by the nature of the metal ion, the solvent system, and the presence of other competing ligands. The two principal modes are:

Bidentate Chelation: The two adjacent sulfonate groups can coordinate to a single metal center, forming a stable chelate ring. This mode is favored due to the entropic advantage of chelation. The geometry of the resulting complex is heavily influenced by the bite angle of the ligand, which is constrained by the ortho-positioning on the benzene ring.

Bridging: The ligand can act as a bridge between two or more metal centers. In the simplest bridging mode, each sulfonate group coordinates to a different metal ion, thus linking them together. This is a fundamental interaction for the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. More complex bridging modes can involve one or both sulfonate groups coordinating to multiple metal ions simultaneously.

In many crystal structures, a combination of these modes is observed, leading to complex and extended supramolecular architectures. For instance, in layered coordination networks, the ligand might chelate to one metal ion within a layer while also bridging to another metal ion in the same or an adjacent layer.

Influence of ortho-Substitution on Ligand Chelation Behavior

The introduction of additional substituents on the benzene ring, particularly at positions ortho to the sulfonate groups (positions 3 and 6), can significantly alter the chelation behavior of the benzene-1,2-disulfonate ligand. This influence is primarily steric in nature.

Steric Hindrance: Bulky substituents adjacent to the sulfonate groups can sterically hinder the approach of a metal ion, making the formation of a chelate ring less favorable. This can force the ligand to adopt a bridging coordination mode instead, potentially leading to the formation of coordination polymers rather than discrete complexes. The size of the substituent is a critical factor; larger groups will exert a more pronounced effect. libretexts.org

Electronic Effects: Substituents can also exert electronic effects, though these are often secondary to steric hindrance in controlling chelation. Electron-withdrawing groups (like -NO₂ or -CN) or electron-donating groups (like -OH or -CH₃) can modify the electron density on the sulfonate oxygen atoms, which could subtly influence the strength of the metal-ligand bond. libretexts.orgbyjus.com However, the dominant effect for ortho-substituents remains the steric blocking of the coordination site. For example, the presence of hydroxyl groups on the ring, as in 1,2-dihydroxybenzene-3,5-disulfonate, introduces additional potential coordination sites and hydrogen bonding capabilities, further influencing the final structure. echemi.comresearchgate.net

Synthesis and Crystallographic Characterization of Metal-Benzene-1,2-disulfonate Complexes

The synthesis of metal complexes with benzene-1,2-disulfonate typically involves the reaction of a soluble metal salt with potassium benzene-1,2-disulfonate in a suitable solvent, often water or a polar organic solvent like methanol (B129727) or dimethylformamide. The resulting structures are then commonly characterized using single-crystal X-ray diffraction to elucidate their precise three-dimensional arrangements.

Formation of Discrete Coordination Compounds.nih.gov

Discrete coordination compounds are formed when the benzene-1,2-disulfonate ligands coordinate to a limited number of metal centers, resulting in individual, non-polymeric molecules. In such cases, the coordination sphere of the metal ion is typically completed by solvent molecules or other auxiliary ligands. For instance, a metal ion might be chelated by one or more benzene-1,2-disulfonate anions, with water molecules occupying the remaining coordination sites.

While specific examples focused solely on benzene-1,2-disulfonate are not extensively detailed in the provided results, analogous systems with related ligands illustrate the principles. For example, the reaction of zinc nitrate (B79036) with para-benzene disulfonic acid in DMF can yield discrete chain-like structures under certain conditions. rsc.org The formation of discrete versus polymeric structures is a delicate balance of factors including the metal-to-ligand ratio, solvent, and temperature.

Construction of Extended Coordination Polymers and Metal-Organic Frameworks

The ability of the benzene-1,2-disulfonate ligand to bridge metal centers makes it an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs). These materials consist of metal ions or clusters linked by organic ligands into extended one-, two-, or three-dimensional networks.

Layered, or 2D, coordination networks are a common architecture for metal-disulfonate systems. In these structures, the metal ions and benzene-1,2-disulfonate ligands assemble into planar sheets. The design of these networks relies on the predictable bridging capability of the ligand.

For example, the reaction of a metal salt with benzene-1,2-disulfonate under hydrothermal or solvothermal conditions can promote the formation of extended layered structures. The benzene-1,2-disulfonate ligands act as pillars or linkers within the plane, connecting metal centers into a specific topology. An example using the related para-benzene disulfonate ligand shows the formation of a layered structure with zinc, where [Zn(BDS)(DMF)₂] forms a triclinic layered network. rsc.org Similar principles apply to the ortho-isomer, where the specific geometry of the ligand would lead to different network topologies. The layers can be neutral or charged, and they often stack together through weaker forces like van der Waals interactions or hydrogen bonds, the latter often mediated by co-crystallized solvent molecules.

Interactive Table: Crystallographic Data for an Analogous Benzene-disulfonate Complex

The following table presents crystallographic data for a layered coordination polymer formed with the related para-isomer, benzene-1,4-disulfonate (BDS), illustrating the type of structural information obtained for such networks. rsc.org

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Zn(BDS)(DMF)₂] | C₁₂H₁₈N₂O₈S₂Zn | Triclinic | P-1 | 9.7662 | 9.8685 | 10.1440 | 69.106 | 68.746 | 86.295 |

Elaboration of Chain-Like Coordination Polymers

The benzene-1,2-disulfonate anion is a versatile ligand capable of coordinating with metal ions to form extended structures known as coordination polymers. The geometry and connectivity of these polymers are dictated by the coordination preferences of the metal center and the bridging capabilities of the disulfonate ligand. While specific research on chain-like polymers of this compound is limited, studies on analogous benzenedisulfonate isomers provide significant insight into the potential structures.

For instance, research on para-benzene disulfonic acid (H₂BDS or benzene-1,4-disulfonic acid) has demonstrated the formation of chain-like and layered coordination polymers with various transition metals. In the case of [Cu(BDSCl₄)(H₂O)₄], where BDSCl₄ is the tetrachloro derivative of the 1,4-isomer, the Cu²⁺ ions are linked by the disulfonate anions to form infinite chains. rsc.org Similarly, zinc-based coordination polymers with halogenated para-benzene disulfonates, such as [Zn(BDSCl₄)(DMF)₄] and [Zn(BDSF₄)(DMF)₄], also exhibit chain-like structures where the disulfonate ligand bridges the metal centers. rsc.org

These structures highlight a common coordination mode for benzenedisulfonates where the sulfonate groups coordinate to different metal ions, acting as a linker. The resulting dimensionality of the polymer, whether it be a 1D chain, a 2D layer, or a 3D framework, is influenced by the number of metal centers each ligand connects to and the coordination geometry of the metal ion itself. In complexes with nickel, such as those formed with benzene-1,3,5-tricarboxylate, one-dimensional coordination polymers are also observed, demonstrating the tendency of these aromatic ligands to form chain-like assemblies. nih.gov

Below is a table summarizing the structural characteristics of coordination polymers formed with ligands analogous to benzene-1,2-disulfonate, illustrating the formation of chain-like structures.

| Compound | Metal Ion | Ligand | Structural Motif | Key Finding |

| [Cu(BDSCl₄)(H₂O)₄] | Cu²⁺ | Tetrachloro-para-benzenedisulfonate | Infinite Chains | The disulfonate anions link the copper ions, forming one-dimensional polymeric chains. rsc.org |

| [Zn(BDSCl₄)(DMF)₄] | Zn²⁺ | Tetrachloro-para-benzenedisulfonate | Chains | The zinc ions are connected into chains by the disulfonate linkers. rsc.org |

| [Zn(BDSF₄)(DMF)₄] | Zn²⁺ | Tetrafluoro-para-benzenedisulfonate | Chains | Similar to the chloro-derivative, this compound also forms chain-like coordination polymers. rsc.org |

| {[Ni(C₉H₄O₆)(C₁₀H₂₄N₄)]·8H₂O}n (I) | Ni²⁺ | Benzene-1,3,5-tricarboxylate | Polymeric Chains | The structure consists of parallel coordination polymeric chains. nih.gov |

These examples strongly suggest that benzene-1,2-disulfonate, with its two adjacent sulfonate groups, is well-suited to act as a bridging ligand for the construction of chain-like coordination polymers. The specific geometry and properties of such polymers would depend on the chosen metal ion and reaction conditions.

Investigation of Host-Guest Interactions and Supramolecular Aggregation

The aromatic ring and charged sulfonate groups of benzene-1,2-disulfonate make it an interesting candidate for studies in supramolecular chemistry, particularly in the areas of host-guest interactions and supramolecular aggregation. Although specific host-guest studies involving this compound as either the host or the guest are not widely documented, the principles of supramolecular chemistry allow for predictions of its potential behavior.

Host-guest chemistry involves the non-covalent binding of a smaller molecule (the guest) within a cavity or binding site of a larger molecule or molecular assembly (the host). The benzene-1,2-disulfonate anion could potentially act as a guest, where its aromatic ring could engage in π-π stacking interactions with a larger, electron-rich or electron-poor host molecule. The negatively charged sulfonate groups would also play a crucial role, potentially interacting with cationic or polar sites on the host.

Conversely, in supramolecular aggregation, individual molecules self-assemble into larger, ordered structures through non-covalent interactions. Benzene-1,2-disulfonate could participate in such aggregations, driven by a combination of electrostatic interactions between the sulfonate groups and counter-ions (like K⁺), and π-π stacking of the benzene rings. The formation of such aggregates is a key step in the bottom-up fabrication of novel nanomaterials.

The study of related systems provides a framework for understanding these potential interactions. For example, dibenzyl isophthalates have been shown to be versatile hosts for various aromatic guest molecules in room-temperature phosphorescence systems, highlighting the importance of the aromatic host structure. chemrxiv.org While not a disulfonate, this demonstrates the principle of aromatic hosts in binding aromatic guests.

The table below outlines potential interactions and roles for benzene-1,2-disulfonate in supramolecular systems, based on established principles of host-guest chemistry.

| Supramolecular Role | Potential Interacting Partner (Example) | Driving Interactions | Potential Outcome |

| Guest | Cyclodextrins, Calixarenes | Hydrophobic interactions, π-π stacking, ion-dipole interactions | Formation of an inclusion complex |

| Host Component | Cationic organic molecules | Electrostatic interactions, hydrogen bonding, π-π stacking | Formation of a host-guest complex or salt co-crystal |

| Building Block | Metal ions, other organic linkers | Coordination bonds, electrostatic forces | Self-assembly into a supramolecular aggregate |

Further research into the specific host-guest chemistry and aggregation behavior of this compound is needed to fully elucidate its potential in the design of new functional materials and supramolecular assemblies.

Functional Derivatives and Their Role in Advanced Material Precursors

Transformation to 1,2-Disulfonimide-Based Systems

A significant application of benzene-1,2-disulfonate derivatives is in the creation of 1,2-disulfonimide systems. These structures are of interest for creating novel polymers with enhanced properties.

The conversion of the disulfonic acid to 1,2-benzenedisulfonyl chloride is the critical first step. However, the synthesis of 1,2-disulfonyl chlorides presents considerable challenges due to the steric hindrance caused by the two bulky sulfonyl chloride groups being in adjacent positions on the benzene (B151609) ring. kingston.ac.uk

Several approaches have been investigated to achieve this transformation. A common strategy involves the chlorination of a disulfonic acid precursor using a chlorinating agent like thionyl chloride in the presence of a catalyst. For instance, a method has been reported for the chlorination of 3,4-disulfobenzoic acid (DSBA), a related disulfonic acid, which provides insight into the reaction conditions required. kingston.ac.uk

Table 1: Example of Chlorination Reaction Conditions

| Parameter | Value |

|---|---|

| Reactant | Crude 3,4-disulfobenzoic acid (DSBA) powder |

| Chlorinating Agent | Thionyl chloride (SOCl₂) |

| Catalyst | Dimethylformamide (DMF) |

| Solvent | Methylene chloride |

| Temperature | 45 °C (Reflux) |

| Reaction Time | 20 hours |

This table illustrates a typical procedure for converting a disulfonic acid to a disulfonyl chloride, a key precursor for disulfonimides. kingston.ac.uk

Other reported methods for obtaining 1,2-disulfonyl chlorides include the diazotization of corresponding aromatic 1,2-amino acids. kingston.ac.uk Another complex approach involves the diazotization of 1,2-amino carboxylic acid, which decomposes to form an aryne intermediate. This intermediate then reacts with carbon disulfide to yield a 1,2-dithiol, which is subsequently oxidized with chlorine to form the desired 1,2-disulfonyl chloride. kingston.ac.uk

Once the 1,2-benzenedisulfonyl chloride is synthesized, it can be reacted with an amine to form an aromatic 1,2-disulfonimide. kingston.ac.ukrsc.org This reaction is the standard and most effective method for producing 1,2-disulfonimide compounds in significant yields. kingston.ac.uk The resulting disulfonimide group is a key functional moiety for building advanced polymers.

Chemical Modifications of the Benzene-1,2-disulfonate Core for Tailored Properties

Modifying the benzene ring of the benzene-1,2-disulfonate core allows for the fine-tuning of the precursor's properties, which in turn influences the characteristics of the final material. For example, research into the chlorination of 1,2-disulfobenzoic acid has revealed that under certain conditions, substitution can occur on the aromatic ring itself, rather than just the expected conversion of the sulfonic acid groups. rsc.org This provides a potential route for introducing additional functional groups to the benzene core.

Furthermore, the synthesis can start with an already modified benzene ring. A reported synthesis pathway begins with 2-amino-5-methyl-benzenesulfonic acid, which undergoes diazotization and substitution to form 4-methyl-1,2-benzenedisulfonic acid. researchgate.net This methyl-substituted core can then be carried through the subsequent derivatization steps, ultimately leading to a monomer with tailored properties derived from the methyl group.

Integration into Polymeric Structures for Performance Enhancement

A primary motivation for synthesizing 1,2-disulfonimide derivatives is their potential as monomers for high-performance polymers. kingston.ac.uk Specifically, poly-1,2-disulfonimides have been proposed as promising materials for advanced diffusion membranes. rsc.orgresearchgate.net

The rationale for this application lies in the unique chemical structure of the 1,2-disulfonimide fragment. Compared to the more common imide group found in polymers like polyimides, the 1,2-disulfonimide group exhibits higher polarity and distinct steric features. kingston.ac.ukrsc.org These characteristics are theorized to promote stronger inter-chain interactions and potentially lead to larger inter-planar distances within the polymer matrix. kingston.ac.ukrsc.org Such structural properties are crucial for enhancing the selective transport performance in applications like gas separation. researchgate.net

To this end, researchers have proposed novel monomer structures, such as 1,2-disulfonimide-containing dicarboxylchlorides, designed for the synthesis of high-molecular-weight polymers through methods analogous to those used for producing poly(amide-imide)s. rsc.org The goal is to create polymers where the specific properties of the disulfonimide unit translate into superior performance of the bulk material. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Benzenedisulfonyl Chloride |

| 3,4-disulfobenzoic acid (DSBA) |

| 4-methyl-1,2-benzenedisulfonic acid (BMDSA) |

| Aromatic 1,2-Disulfonimides |

| Benzene-1,2-disulfonic acid |

| Dimethylformamide (DMF) |

| Methylene chloride |

| Poly(amide-imide)s |

| Poly-1,2-disulfonimides |

| Potassium benzene-1,2-disulfonate |

Advanced Analytical and Spectroscopic Characterization of Potassium Benzene 1,2 Disulfonate and Its Derivatives

Elucidation of Molecular and Electronic Structures via Spectroscopy

Spectroscopic techniques are fundamental in confirming the molecular structure and understanding the electronic environment of potassium benzene-1,2-disulfonate. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, Raman) provide complementary information regarding the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of benzene-1,2-disulfonate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the benzene-1,2-disulfonate anion, the aromatic protons exhibit characteristic chemical shifts in the downfield region, typically between 6.5 and 8.0 ppm. libretexts.org This significant downfield shift is due to the deshielding effect caused by the aromatic ring current. libretexts.org The substitution pattern on the benzene (B151609) ring dictates the multiplicity of these signals. For the 1,2-disubstituted pattern, the spectrum is expected to show a complex splitting pattern due to spin-spin coupling between adjacent, chemically non-equivalent protons. The protons on the aromatic ring would appear as a set of two multiplets, corresponding to the AA'BB' spin system of the symmetrically substituted ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbons directly attached to the electron-withdrawing sulfonate groups (C1 and C2) are expected to be the most deshielded and thus appear at the lower end of this range. The remaining four carbon atoms of the benzene ring will show distinct signals, with their specific chemical shifts influenced by the positions relative to the sulfonate groups. Studies on related aromatic sulfonates confirm these general spectral features. nih.gov

Below is a table of expected NMR chemical shifts for the benzene-1,2-disulfonate anion.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-3, H-6 | ~7.9 - 8.2 | Multiplet |

| ¹H | H-4, H-5 | ~7.5 - 7.7 | Multiplet |

| ¹³C | C-1, C-2 | ~140 - 150 | Singlet |

| ¹³C | C-3, C-6 | ~128 - 135 | Singlet |

| ¹³C | C-4, C-5 | ~125 - 130 | Singlet |

Note: These are estimated values based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques are crucial for confirming the presence of the sulfonate groups and the aromatic ring.

Sulfonate Group Vibrations: The sulfonate group (SO₃⁻) gives rise to strong and characteristic absorption bands in the FT-IR spectrum. The key vibrations include:

Asymmetric S=O Stretching: This typically appears as a very strong band in the region of 1260-1150 cm⁻¹.

Symmetric S=O Stretching: This is observed as a strong band between 1070-1030 cm⁻¹.

C-S Stretching: The vibration of the carbon-sulfur bond is found in the 800-600 cm⁻¹ range.

Research on alkali metal benzenesulfonates has extensively documented these vibrational modes. nih.gov A study on disodium (B8443419) 5-methyl-1,2-benzenedisulfonate identified the S=O stretching vibrations around 1219 cm⁻¹. rsc.org

Aromatic Ring Vibrations: The benzene ring also has a set of characteristic vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). libretexts.org

C=C Stretching: In-ring carbon-carbon stretching vibrations occur in the 1600-1400 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane ("oop") C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their exact position can be indicative of the substitution pattern on the ring. libretexts.org

The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis of the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretching | 1260 - 1150 | Strong |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 | Medium |

| Sulfonate (SO₃⁻) | Symmetric S=O Stretching | 1070 - 1030 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

| C-S | Stretching | 800 - 600 | Medium |

Determination of Solid-State Structures and Crystal Packing

While spectroscopy reveals the molecular structure, X-ray diffraction techniques are employed to determine the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction for Precision Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles within the benzene-1,2-disulfonate anion and reveals the coordination environment of the potassium cations.

An SCXRD analysis would allow for the unambiguous determination of:

The geometry of the sulfonate groups and their orientation relative to the benzene ring.

The precise bond distances and angles of the C-C and C-S bonds.

The three-dimensional packing of the ions in the crystal lattice, including intermolecular interactions like ion-dipole interactions and potential hydrogen bonding if water of crystallization is present.

Although a powerful technique for such analyses, specific crystallographic data from an SCXRD study of this compound is not widely available in published literature. However, studies on similar crystalline solids, such as potassium dihydrogen phosphate, demonstrate the capability of SCXRD to determine the crystal system and space group. researchgate.net

Powder X-ray Diffraction for Phase Identification and Bulk Characterization

Powder X-ray Diffraction (PXRD) is a versatile and rapid technique used for the characterization of bulk crystalline materials. It is primarily used for phase identification, assessment of sample purity, and determination of crystallite size.

For this compound, which is typically supplied as a powder, PXRD is an essential quality control tool. sigmaaldrich.comsigmaaldrich.com The analysis involves irradiating the powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

Key applications of PXRD for this compound include:

Phase Identification: Comparing the experimental diffraction pattern to a reference pattern from a database (or one generated from single-crystal data) confirms the identity of the material.

Purity Assessment: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities in the bulk sample.

Crystallinity Analysis: Broad diffraction peaks can indicate poor crystallinity or the presence of very small crystallites.

Studies on related materials, such as potassium chloride-doped potassium dihydrogen phosphate, show how PXRD patterns are used to confirm that the primary crystal structure is maintained after doping, with minor changes in peak intensities or positions. researchgate.net

| Parameter | Description |

| 2θ Angle | The angle between the incident and diffracted X-ray beams, characteristic of specific crystal lattice planes. |

| d-spacing (Å) | The distance between parallel planes of atoms in the crystal, calculated from the 2θ angle via Bragg's Law. |

| Intensity (Counts) | The relative intensity of a diffraction peak, which is related to the arrangement of atoms within the crystal planes. |

Thermal Stability Profiling of Benzene-1,2-disulfonate Materials

Understanding the thermal stability of this compound is critical for its storage, handling, and potential applications at elevated temperatures. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide quantitative data on the material's response to heat.

Commercial sources indicate that this compound has a melting point of ≥300 °C, though one source also lists a decomposition temperature of 285 °C. sigmaaldrich.com This suggests that the compound may decompose at or near its melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal:

The presence of any hydrated water, which would be lost at temperatures typically below 150 °C.

The onset temperature of thermal decomposition.

The mass loss associated with decomposition, providing insight into the degradation pathway.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify:

Phase transitions, such as melting (endothermic peak).

Crystallization events (exothermic peak).

Decomposition processes (typically exothermic).

Comprehensive thermal analysis studies on other aromatic diazonium salts have demonstrated the utility of these techniques in identifying thermal runaway risks and establishing safe operating conditions. maxapress.com For this compound, a combined TGA/DSC analysis would provide a complete profile of its thermal behavior, pinpointing the exact temperatures of melting and decomposition and the energy changes associated with these events.

| Thermal Property | Value | Technique |

| Melting Point | ≥300 °C (lit.) sigmaaldrich.com | DSC |

| Decomposition Temperature | 285 °C (dec.) (lit.) sigmaaldrich.com | TGA/DSC |

Computational and Theoretical Studies on Benzene 1,2 Disulfonate Systems

Quantum Mechanical Investigations of Electronic Properties and Reactivity

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of the benzene-1,2-disulfonate anion and its interaction with the potassium cation. A common functional used for such systems is M062X, known for its accuracy in describing non-covalent interactions, paired with a basis set like 6-31+G(d,p) to provide a balanced description of the electronic distribution. researchgate.net

The electronic properties of the benzene-1,2-disulfonate anion are dominated by the electron-withdrawing nature of the two sulfonate (-SO₃⁻) groups. These groups significantly influence the electron density distribution of the aromatic ring. The electrostatic potential (ESP) surface of the anion reveals regions of high negative potential concentrated around the oxygen atoms of the sulfonate groups, making them prime sites for electrophilic attack and coordination with cations like K⁺. researchgate.net The benzene (B151609) ring itself, while electron-poor compared to unsubstituted benzene, still possesses a characteristic quadrupole moment with a negative π-system and a partially positive periphery. researchgate.net This feature allows for potential anion-π or cation-π interactions, which can influence its reactivity and intermolecular associations.

Theoretical studies on similar aromatic sulfonate systems have quantified the interaction energies with various species. For instance, in a computational study of a related potassium benzene disulfonamide, the binding energies with CO₂ were calculated to be in the range of -3.108 to -0.232 kcal/mol, indicating the potential for weak molecular interactions. researchgate.net These types of calculations can be extended to understand the reactivity of potassium benzene-1,2-disulfonate with other molecules. The interaction with the potassium ion is primarily electrostatic, with the K⁺ ion coordinating with the oxygen atoms of the sulfonate groups. researchgate.net Natural Bond Orbital (NBO) analysis can further dissect these interactions, revealing the extent of charge transfer between the anion and cation. researchgate.net

Table 1: Representative Computational Parameters for Studying Benzene-1,2-disulfonate Systems

| Parameter | Typical Value/Method | Purpose |

| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure and energies of the system. |

| Functional | M062X | A functional that performs well for non-covalent interactions. researchgate.net |

| Basis Set | 6-31+G(d,p) | Provides a flexible description of the electron distribution. researchgate.net |

| Analysis Method | Electrostatic Potential (ESP) | To identify electron-rich and electron-poor regions of the molecule. researchgate.netresearchgate.net |

| Analysis Method | Natural Bond Orbital (NBO) | To analyze charge transfer and intermolecular orbital interactions. researchgate.net |

Conformational Landscape and Energetics of the Disulfonate Anion

The conformational flexibility of the benzene-1,2-disulfonate anion primarily involves the rotation of the two sulfonate groups around the C-S bonds. The potential energy surface (PES) associated with these rotations determines the preferred spatial arrangement of the sulfonate groups relative to the benzene ring and to each other. researchgate.net While the rotation around the C-S bond is generally facile, steric hindrance and electrostatic repulsion between the two adjacent, bulky, and negatively charged sulfonate groups play a significant role in defining the conformational minima.

Computational scans of the dihedral angles (O-S-C-C) can map out the PES. It is expected that the lowest energy conformations will be those that minimize the repulsion between the sulfonate groups. This would likely involve a staggered arrangement where the oxygen atoms of one sulfonate group are not directly aligned with the oxygen atoms of the neighboring group. The energy barriers for rotation are anticipated to be relatively low, on the order of a few kcal/mol, similar to what is observed for other substituted benzenes. researchgate.netpurdue.edu The flatness of the potential energy surface suggests that multiple conformations may be accessible at room temperature. researchgate.net

The presence of the potassium counterion will also influence the conformational preference in the solid state or in concentrated solutions. The ion will coordinate with the oxygen atoms of the sulfonate groups, potentially locking the anion into a specific conformation that maximizes the electrostatic attraction.

Table 2: Estimated Torsional Energy Barriers for Related Aromatic Systems

| System | Interaction Type | Typical Energy Barrier (kcal/mol) | Reference |

| Benzene Dimer | π-π stacking vs. T-shaped | ~0.10 | researchgate.net |

| Substituted Benzenes | Rotational barriers of substituents | 2-5 | purdue.edu |

Note: Data for benzene-1,2-disulfonate is not explicitly available and is estimated based on similar systems.

Prediction of Intermolecular Interactions and Crystal Lattice Properties

The prediction of the crystal structure of this compound from first principles is a complex task that relies on accurately modeling the intermolecular forces. The dominant interactions in the crystal lattice will be the strong ionic bonds between the potassium cations and the disulfonate anions. In addition to these, weaker non-covalent interactions such as hydrogen bonds (if any solvent molecules are present in the crystal), π-π stacking, and C-H···O interactions will direct the three-dimensional packing of the ions. nih.gov

Theoretical approaches based on fragment molecular orbital methods combined with high-level electronic structure calculations (like Møller-Plesset perturbation theory or coupled-cluster methods) have been successful in predicting the lattice energies of molecular crystals like benzene with high accuracy. nih.govnih.gov For an ionic solid like this compound, the lattice energy calculation would also need to accurately account for the long-range electrostatic (Madelung) energy.

Table 3: Key Intermolecular Interactions in Aromatic Sulfonate Crystals

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

| Ionic Bonding | Electrostatic attraction between K⁺ and ⁻O₃S- groups. | > 100 |

| Hydrogen Bonding | (If applicable) Interaction between a hydrogen bond donor and the sulfonate oxygen atoms. | 3-10 |

| π-π Stacking | Attractive interaction between the π-systems of adjacent benzene rings. | 1-3 |

| C-H···O Interaction | Weak hydrogen bond between a C-H bond and a sulfonate oxygen atom. | 0.5-2 |

Emerging Applications and Future Research Directions

Potential in Membrane Technology and Separation Science

The development of high-performance membranes for gas separation is a critical area of research, driven by the need for energy-efficient purification processes in industry. The chemical structure of potassium benzene-1,2-disulfonate and its derivatives offers intriguing possibilities for creating advanced membrane materials.

Exploiting Poly(1,2-disulfonimides) for Gas Permeation Membranes

Researchers are investigating poly(1,2-disulfonimides) as promising candidates for high-performance gas diffusion membranes. rsc.org The rationale stems from the correlation between the chemical structure of polyimides and their selective transport properties. rsc.org Polyimides are known for their excellent thermal stability and mechanical strength, making them suitable for gas separation applications. researchgate.netresearchgate.net However, there is a constant search for new polymers that can overcome the typical "trade-off" effect between permeability and selectivity. researchgate.net

Poly(1,2-disulfonimides) are considered a potential step forward. rsc.org The 1,2-disulfonimide fragment has a higher polarity and distinct steric features compared to the conventional imide group. rsc.org These characteristics are hypothesized to lead to stronger inter-chain interactions and potentially larger inter-planar distances within the polymer matrix. rsc.org This structural modification could enhance the membrane's ability to selectively allow certain gas molecules to pass through while restricting others, a key factor in separation performance. researchgate.netnih.gov For instance, in sulfonated polyimides, strong intermolecular interactions induced by sulfonic acid groups have been shown to decrease the diffusivity of larger gas molecules, thereby improving selectivity for smaller molecules like hydrogen. researchgate.net

Studies on sulfonated polyimides have demonstrated that increasing humidity can significantly boost CO2 permeability and CO2/N2 selectivity, making them attractive for carbon capture applications. researchgate.net A particular sulfonated polyimide membrane exhibited a CO2 permeability of 290 Barrer and a CO2/N2 separation factor of 51 at 96% relative humidity. researchgate.net The development of monomers containing the 1,2-disulfonimide fragment is a crucial step toward synthesizing and evaluating these novel poly(1,2-disulfonimide) membranes to see if they can surpass the performance of existing materials. rsc.org

Table 1: Gas Separation Performance of a Sulfonated Polyimide Membrane

This table presents data on the effect of relative humidity on the CO2/N2 separation properties of a sulfonated polyimide (NTDA–BAPHFDS(H)) membrane, illustrating the potential of sulfonate groups in membrane technology.

| Relative Humidity (%) | CO₂ Permeability (Barrer*) | CO₂/N₂ Selectivity |

| 0 | ~20 | ~25 |

| 90 | >200 | >50 |

| 96 | 290 | 51 |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data extracted from research on sulfonated homopolyimides. researchgate.net

Exploration in Catalysis and Reaction Media

The unique electronic and structural properties of the benzene-1,2-disulfonate anion make it a subject of interest in the field of catalysis, particularly in the design of solid-state catalysts.

Role of Benzene-1,2-disulfonate in Solid-State Catalytic Systems

Furthermore, sulfonated materials, such as supported catalysts, are known to be effective in various chemical transformations. ajgreenchem.com Silica-supported catalysts, for instance, have been used for the sulfonation of aromatic compounds. ajgreenchem.com While not using benzene-1,2-disulfonate as the catalyst itself, this research demonstrates the utility of sulfonate groups in heterogeneous catalysis. ajgreenchem.com The development of cobalt benzenesulfonate (B1194179) complexes to catalyze reactions like the Biginelli reaction further highlights the potential of metal sulfonates in synthesis. google.com The benzene-1,2-disulfonate ligand could be used to create novel solid-state catalysts where the two adjacent sulfonate groups chelate to a metal center, potentially creating a unique catalytic environment for specific organic reactions, such as the oxidation of ethylbenzene (B125841) to valuable chemical precursors. semanticscholar.org

Table 2: Catalytic Sulfonation of Aromatic Compounds

This table shows the effectiveness of a solid-supported catalyst (SiO₂/HClO₄) in the sulfonation of various aromatic compounds, highlighting the role of solid-acid catalysis in organic synthesis.

| Substrate | Product | Reaction Time (Microwave, min) | Yield (%) |

| Aniline | 4-aminobenzene sulfonic acid | 3 | 87 |

| Phenol | 4-hydroxybenzene sulfonic acid | 2 | 74 |

| p-nitro phenol | 5-hydroxy 2-nitrobenzene sulfonic acid | 4 | 93 |

| Catechol | 3,4-dihydroxybenzene sulfonic acid | 2 | 93 |

Data from research on silica-supported catalysts. ajgreenchem.com

Advanced Materials for Energy Storage and Conversion

The search for new materials is critical to advancing energy storage technologies like sodium-ion batteries, which are considered a promising alternative to lithium-ion batteries due to the abundance of sodium. mdpi.com While direct research on this compound for energy storage is still nascent, its chemical structure suggests several potential avenues for future investigation.

The compound's aromatic core provides a rigid and thermally stable backbone, a desirable feature for components in energy devices. The two sulfonate groups are of particular interest. These groups could be incorporated into polymer electrolytes, where they would facilitate ion transport, a crucial function in any battery system. The development of materials with hierarchical porous structures is known to be beneficial for fast electrolyte transport and rapid ion adsorption. mdpi.com Derivatives of this compound could potentially be used to synthesize novel porous organic frameworks or polymers designed for this purpose.

Furthermore, in the field of advanced anode materials, research is focused on metal chalcogenides and other composites that can offer high capacity but often suffer from poor stability. mdpi.com Functional organic molecules are sometimes used as coatings or additives to improve performance. The sulfonate groups in benzene-1,2-disulfonate could potentially coordinate to the surface of anode materials, passivating the surface to prevent degradation and improve cycling stability. This remains a speculative but promising direction for future research.

Prospects in Biological and Pharmaceutical Research

The precise arrangement of functional groups in benzene-1,2-disulfonate also opens up possibilities in biological and pharmaceutical research, primarily in the synthesis of complex organic molecules. The development of organocatalysts that can achieve high selectivity in chemical reactions is essential for producing pure enantiomers of pharmaceutical drugs. mdpi.com

Research into chiral catalysts has shown that scaffolds based on 1,2-disubstituted rings, such as cyclohexane-1,2-diamine, are highly effective. mdpi.com Recently, researchers have synthesized and tested novel organocatalysts derived from benzene-1,2-diamine, an analog of benzene-1,2-disulfonic acid, for asymmetric reactions like the Michael addition. mdpi.com This suggests that the 1,2-disubstituted benzene (B151609) framework is a viable platform for designing new catalysts. Future work could involve creating chiral catalysts from derivatives of benzene-1,2-disulfonic acid, where the sulfonate or sulfonamide groups act as hydrogen-bond donors to activate and orient substrates in a stereocontrolled manner. mdpi.com Such catalysts could be valuable tools in the synthesis of complex, biologically active compounds, including precursors for various pharmaceutical products. semanticscholar.org

Q & A

Q. What are the standard synthetic routes for potassium benzene-1,2-disulfonate, and how can reaction conditions be optimized for purity?

this compound can be synthesized via sulfonation of benzene derivatives followed by neutralization with potassium hydroxide. Key steps include:

- Sulfonation : Reacting benzene-1,2-diamine or analogous precursors with sulfonating agents (e.g., sulfur trioxide or concentrated sulfuric acid) under controlled temperature (40–80°C) to avoid over-sulfonation .

- Salt Formation : Neutralization with KOH or K₂CO₃ to precipitate the potassium salt. Purity is enhanced via recrystallization in ethanol/water mixtures .

- Validation : Confirm stoichiometry using elemental analysis (C, H, S, K) and FT-IR for sulfonate group identification (asymmetric S-O stretching at ~1200 cm⁻¹) .

Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?

- Single-Crystal XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in sulfonate salts). Use software like Olex2 or SHELX for refinement .

- Solid-State NMR : ¹³C and ³⁹K NMR differentiate between crystalline and amorphous phases, while ¹H NMR in D₂O confirms protonation states .

- Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition above 250°C suggests robust sulfonate-K⁺ coordination .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas storage applications?

- Linker Design : Use reticular chemistry to replace carboxylate linkers (e.g., in MOF-5) with sulfonate groups. Adjust pore size (3.8–28.8 Å) via biphenyl or pyrene extensions .

- Methane Storage : Test adsorption at 36 atm and 298 K; target capacities >240 cm³/g via BET surface area optimization .

- Challenge : Sulfonate’s higher polarity may reduce hydrophobicity, requiring post-synthetic functionalization (e.g., –NH₂ grafting) to balance gas affinity .

Q. What methodologies address contradictions in genotoxicity data for benzene-1,2-disulfonate derivatives?

- In Vitro/In Vivo Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays in rodent models. Compare results to TTC thresholds (e.g., 0.15 μg/day for DNA-reactive mutagens) .

- Metabolite Analysis : Identify reactive intermediates (e.g., benzene-1,2-diol) via LC-MS. If metabolites exceed TTC, redesign derivatives with electron-withdrawing groups to reduce metabolic activation .

Q. How can computational modeling predict the electronic properties of this compound in coordination complexes?

- DFT Studies : Use hybrid functionals (B3LYP) to calculate binding energies (e.g., 467–497 kcal/mol for sulfonate-metal interactions) and frontier orbital gaps. Validate with UV-Vis and EPR spectroscopy .

- NBO Analysis : Quantify charge transfer between sulfonate O atoms and metal centers (e.g., Zn²⁺, Co³⁺) to optimize MOF conductivity .

Q. What strategies resolve discrepancies between crystallographic data and computational predictions for sulfonate salts?

- Multi-Method Refinement : Combine XRD with neutron diffraction to resolve H-atom positions in hydrogen-bonded networks .

- Dynamic Simulations : Perform MD simulations at 298 K to assess thermal motion effects on bond lengths/angles, aligning with experimental tolerance (±0.02 Å) .

Q. How does this compound compare to other potassium salts (e.g., dichromate) in antialgal applications?

- Bioactivity Screening : Test against Karenia mikimotoi and Heterosigma akashiwo at 10–100 ppm. Measure EC₅₀ values via chlorophyll-a inhibition assays .

- Mechanistic Insight : Use SEM to observe cell membrane disruption. Sulfonate’s lower redox activity compared to Cr(VI) reduces ecotoxicity but may require synergists (e.g., Cu²⁺) for enhanced efficacy .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.